molecular formula C11H16N2O B13475410 5-(Cyclohexyloxy)-2-pyridinamine

5-(Cyclohexyloxy)-2-pyridinamine

Katalognummer: B13475410
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: ADQNVGFYJDXUFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclohexyloxy)-2-pyridinamine: is an organic compound that features a pyridine ring substituted with an amino group and a cyclohexyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-pyridinamine typically involves the reaction of 2-chloropyridine with cyclohexanol in the presence of a base to form the cyclohexyloxy derivative. This intermediate is then subjected to amination to introduce the amino group at the 2-position of the pyridine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Cyclohexyloxy)-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-(Cyclohexyloxy)-2-pyridinamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(Cyclohexyloxy)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Vergleich Mit ähnlichen Verbindungen

    2-Aminopyridine: Similar in structure but lacks the cyclohexyloxy group.

    5-Methoxy-2-pyridinamine: Contains a methoxy group instead of a cyclohexyloxy group.

    5-(Phenoxy)-2-pyridinamine: Features a phenoxy group in place of the cyclohexyloxy group.

**Uniqu

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

5-cyclohexyloxypyridin-2-amine

InChI

InChI=1S/C11H16N2O/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13)

InChI-Schlüssel

ADQNVGFYJDXUFE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=CN=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.